molecular formula C15H20ClN3O4 B2862348 (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride CAS No. 1396882-10-2

(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride

Cat. No.: B2862348
CAS No.: 1396882-10-2
M. Wt: 341.79
InChI Key: DHTQRHFNEKUBMY-UHFFFAOYSA-N
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Description

This compound is a synthetic hydrochloride salt featuring a hybrid structure combining a furan-2-yl-hydroxyethyl moiety, a piperazine ring, and a 5-methylisoxazole group. Its design integrates heterocyclic systems (furan and isoxazole) and a flexible piperazine linker, which are common in bioactive molecules targeting neurological or antimicrobial pathways.

Properties

IUPAC Name

[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4.ClH/c1-11-9-12(16-22-11)15(20)18-6-4-17(5-7-18)10-13(19)14-3-2-8-21-14;/h2-3,8-9,13,19H,4-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTQRHFNEKUBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride , with the CAS number 1396712-00-7, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19ClN4O3C_{14}H_{19}ClN_{4}O_{3}, with a molecular weight of 358.8 g/mol. The compound features a piperazine ring, a furan moiety, and an isoxazole structure, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that compounds containing piperazine and isoxazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways. The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as an antibiotic agent.

Antidepressant Effects

The furan and piperazine components are associated with neuropharmacological effects. A study on similar piperazine derivatives indicated their potential interaction with serotonin receptors, suggesting antidepressant-like activity. This aligns with the growing interest in compounds that modulate neurotransmitter systems for treating mood disorders.

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and the modulation of immune responses, highlighting the therapeutic potential in inflammatory diseases.

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AntidepressantModulation of serotonin receptors
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Antidepressant-like Effects

A study conducted on related piperazine derivatives demonstrated significant antidepressant-like effects in animal models. The administration of these compounds resulted in increased levels of serotonin and norepinephrine, leading to improved mood and reduced anxiety behaviors. Although direct studies on our compound are lacking, these findings suggest a promising avenue for further research.

Crystal Structure Analysis

Recent crystallographic studies have provided insights into the structural configuration of similar compounds. The crystal structure analysis revealed specific interactions between the furan and isoxazole rings that may enhance biological activity through improved binding affinity to target receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Systems

The compound shares structural similarities with thiazole- and triazole-containing derivatives reported in . For example:

  • Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Key Comparisons :

Feature Target Compound Compound 4/5 ()
Core Heterocycle Isoxazole Thiazole
Linker Piperazine Pyrazole
Substituents Furan-2-yl-hydroxyethyl, 5-methylisoxazole Fluorophenyl, chlorophenyl, triazole
Symmetry Not reported Triclinic, P̄1 symmetry with two molecules per asymmetric unit

The target compound’s piperazine linker may enhance solubility compared to the pyrazole linker in Compounds 4/5, which exhibit rigid, planar conformations. However, the fluorophenyl groups in Compounds 4/5 likely improve membrane permeability due to lipophilicity .

Hypothetical Bioactivity Profile :

Property Target Compound Analogues ()
Solubility Moderate (hydrochloride salt) Low (fluorophenyl substituents)
Bioactivity Target Neurological/antimicrobial Antimicrobial/insecticidal
Metabolic Stability Likely high (piperazine resistance to oxidation) Variable (depends on substituents)

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